1-Bromopentadecane-d3

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

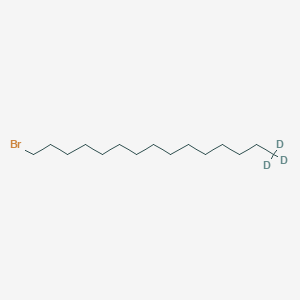

Structure

3D Structure

特性

分子式 |

C15H31Br |

|---|---|

分子量 |

294.33 g/mol |

IUPAC名 |

15-bromo-1,1,1-trideuteriopentadecane |

InChI |

InChI=1S/C15H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-15H2,1H3/i1D3 |

InChIキー |

JKOTZBXSNOGCIF-FIBGUPNXSA-N |

異性体SMILES |

[2H]C([2H])([2H])CCCCCCCCCCCCCCBr |

正規SMILES |

CCCCCCCCCCCCCCCBr |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromopentadecane-d3: Properties and Applications

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-Bromopentadecane-d3, with a particular focus on its role as an internal standard in analytical chemistry. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Introduction

This compound is a deuterated form of the long-chain alkyl halide, 1-bromopentadecane. The incorporation of three deuterium (B1214612) atoms at the terminal methyl group (position 15) makes it a valuable tool in analytical methodologies, particularly in mass spectrometry-based quantification. Its chemical behavior is nearly identical to its non-deuterated counterpart, but its increased mass allows for clear differentiation in mass spectra. This property is crucial for its primary application as an internal standard, where it helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of quantitative analyses.

Chemical and Physical Properties

While specific experimental data for this compound is not widely published, its physical properties are expected to be very similar to those of the non-deuterated 1-bromopentadecane. The addition of three neutrons results in a slight increase in molecular weight but has a negligible effect on intermolecular forces and, consequently, on bulk physical properties such as boiling point, melting point, and density.

Table 1: Physicochemical Properties of 1-Bromopentadecane and its Deuterated Analog

| Property | 1-Bromopentadecane | 1-Bromopentadecane-15,15,15-d3 | Reference |

| CAS Number | 629-72-1 | 1219805-83-0 | [1] |

| Molecular Formula | C₁₅H₃₁Br | C₁₅H₂₈D₃Br | [2] |

| Molecular Weight | 291.31 g/mol | 294.33 g/mol | [2] |

| Appearance | Clear to slightly yellow liquid after melting | Expected to be similar | [3] |

| Melting Point | 17-19 °C | Expected to be similar | |

| Boiling Point | 159-160 °C at 5 mmHg | Expected to be similar | |

| Density | 1.005 g/mL at 25 °C | Expected to be slightly higher | |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and acetone.[3] | Expected to be similar | |

| Refractive Index (n20/D) | 1.461 | Expected to be similar |

Synthesis

A plausible synthetic route for 1-Bromopentadecane-15,15,15-d3 would involve the bromination of a terminally deuterated pentadecanol. The deuterated alcohol can be prepared from a commercially available deuterated starting material, such as deuterated methyl magnesium iodide, followed by chain extension reactions.

Below is a conceptual workflow for the synthesis:

References

An In-depth Technical Guide to the Physical Properties of 1-Bromopentadecane-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 1-Bromopentadecane-d3. Given the limited availability of experimental data for the deuterated form, this guide presents data for the non-deuterated analogue, 1-Bromopentadecane, which is expected to have very similar physical properties. This document also outlines standard experimental protocols for determining these properties and includes a visualization of a general experimental workflow where this compound may be utilized.

Core Physical Properties

The physical characteristics of 1-Bromopentadecane are crucial for its application in organic synthesis and other research areas. The following table summarizes its key physical properties.

| Property | Value | Units | Notes |

| Molecular Formula | C₁₅H₃₀D₃Br | - | For 1-Bromopentadecane-15,15,15-d3 |

| Molecular Weight | 294.33 | g/mol | For 1-Bromopentadecane-15,15,15-d3[1][2] |

| Appearance | Clear, colorless to pale yellow liquid after melting | - | [3] |

| Melting Point | 17-19 | °C | [4] |

| Boiling Point | 159-160 | °C | at 5 mmHg[4] |

| 322 | °C | [5] | |

| Density | 1.005 | g/mL | at 25 °C[4] |

| Refractive Index | 1.461 | - | at 20 °C (n20/D)[4] |

| Vapor Pressure | <1 | mmHg | at 20 °C[4] |

| Vapor Density | 10.1 | - | (vs air)[4] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695) and acetone (B3395972) | - | [3] |

Note: The physical properties listed, with the exception of the molecular formula and weight, are for the non-deuterated 1-Bromopentadecane (CAS 629-72-1). The properties of this compound are expected to be comparable.[1]

Experimental Protocols

The determination of the physical properties of long-chain alkyl halides like this compound involves precise experimental techniques. Below are detailed methodologies for key experiments.

1. Melting Point Determination

The melting point is a critical indicator of a compound's purity.[6]

-

Apparatus: A melting point apparatus (e.g., Mel-Temp or DigiMelt) or a Thiele tube setup can be used.[6][7]

-

Procedure:

-

A small, dry sample of the compound is packed into a capillary tube to a height of 2-3 mm.[8]

-

The capillary tube is placed in the heating block of the apparatus.[7]

-

The sample is heated rapidly to a temperature about 20°C below the expected melting point.[8]

-

The heating rate is then slowed to approximately 1-2°C per minute to ensure thermal equilibrium.[7][8]

-

The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid.[6] A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound.[6]

-

2. Boiling Point Determination

The boiling point provides information about the volatility of a liquid.

-

Apparatus: A Thiele tube or a micro boiling point apparatus is commonly used for small sample volumes.[9]

-

Procedure (Thiele Tube Method):

-

A small amount of the liquid (about 0.5 mL) is placed in a small test tube.[9]

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the liquid.[9]

-

The test tube is attached to a thermometer and heated in an oil bath within the Thiele tube.[9]

-

As the liquid is heated, a steady stream of bubbles will emerge from the open end of the capillary tube.[9]

-

The heat source is then removed, and the liquid is allowed to cool.[9]

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[9]

-

3. Density Measurement

The density of a liquid can be determined by measuring its mass and volume.

-

Apparatus: An electronic balance and a graduated cylinder or a pycnometer for higher accuracy.

-

Procedure:

-

The mass of a clean, dry graduated cylinder is measured.[10]

-

A known volume of the liquid is added to the graduated cylinder, and the volume is recorded precisely by reading the bottom of the meniscus.[10]

-

The combined mass of the graduated cylinder and the liquid is measured.[10]

-

The mass of the liquid is determined by subtraction.

-

The density is calculated by dividing the mass of the liquid by its volume.

-

For improved accuracy, the procedure is repeated multiple times, and the average density is calculated.[10] A vibrating tube densimeter can also be used for precise measurements.[11]

-

4. Refractive Index Measurement

The refractive index is a measure of how much light bends when it passes through the substance.

-

Apparatus: An Abbe refractometer is a standard instrument for this measurement.[12]

-

Procedure:

-

The refractometer is turned on and the prism surfaces are cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry.[13]

-

A few drops of the liquid sample are placed on the surface of the lower prism.[13]

-

The prisms are closed and the light source is positioned to illuminate the sample.

-

While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark fields is sharp and centered on the crosshairs.[12][13]

-

The refractive index is read directly from the instrument's scale.[13]

-

The temperature should be recorded as the refractive index is temperature-dependent.[12]

-

Experimental Workflow Visualization

1-Bromopentadecane is utilized as a starting material in various organic syntheses.[3][4] For instance, it has been employed as a reagent in the synthesis of (S)-eicos-(4E)-en-1-yn-3-ol, a bioactive component isolated from the marine sponge Cribrochalina vasculum.[4] The following diagram illustrates a general workflow for organic synthesis, a process central to the application of this compound.

Caption: A generalized workflow for a typical organic synthesis experiment.

References

- 1. cromlab-instruments.es [cromlab-instruments.es]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. guidechem.com [guidechem.com]

- 4. 1-ブロモペンタデカン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. davjalandhar.com [davjalandhar.com]

An In-depth Technical Guide to the Safe Handling of 1-Bromopentadecane-d3

This guide provides a comprehensive overview of the safety and handling considerations for 1-Bromopentadecane-d3, intended for researchers, scientists, and professionals in drug development.

Physicochemical and Safety Data

The quantitative data for 1-Bromopentadecane has been compiled from various safety data sheets to provide a clear reference for its physical and chemical properties.

Table 1: Physical and Chemical Properties of 1-Bromopentadecane

| Property | Value | Source |

| Molecular Formula | C15H31Br | [1][2] |

| Molecular Weight | 291.31 g/mol | [1][3] |

| Appearance | Clear to light yellow liquid | [1][2] |

| Melting Point | 17-19 °C | [1] |

| Boiling Point | 159-160 °C at 5-7 hPa | [1] |

| Flash Point | 110 °C (closed cup) | [1] |

| Density | 1.005 g/cm³ at 25 °C | [1] |

| Vapor Pressure | < 1 mmHg at 20 °C | |

| Vapor Density | 10.06 - 10.1 (Air = 1.0) | [1] |

| Solubility | No data available | [1][2] |

Table 2: Hazard Identification and Safety Information for 1-Bromopentadecane

| Hazard Classification | Description | Source |

| GHS Pictogram | Warning | [3] |

| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH412: Harmful to aquatic life with long lasting effects | [3] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP273: Avoid release to the environmentP280: Wear protective gloves/protective clothing/eye protection/face protectionP302+P352: IF ON SKIN: Wash with plenty of waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

| Incompatible Materials | Strong oxidizing agents, Strong bases | [1][2] |

| Hazardous Decomposition Products | Carbon oxides, Hydrogen bromide gas (under fire conditions) | [1][2] |

Experimental Protocols: Safe Handling Workflow

Given the lack of specific experimental protocols in the search results, a generalized workflow for the safe handling of hazardous chemicals like this compound in a laboratory setting is presented. This workflow is based on standard laboratory safety practices and information gleaned from the available SDS for the non-deuterated analog.

Caption: General workflow for safe chemical handling.

Logical Relationships: Hazards and Protective Measures

The following diagram illustrates the relationship between the identified hazards of 1-Bromopentadecane and the recommended personal protective equipment (PPE) and safety measures.

Caption: Hazards and corresponding protective measures.

References

An In-depth Technical Guide to the Material Safety Data Sheet for 1-Bromopentadecane-d3

Disclaimer: No specific Material Safety Data Sheet (MSDS) is publicly available for 1-Bromopentadecane-d3. This guide is based on the MSDS of its non-deuterated analog, 1-Bromopentadecane (CAS No. 629-72-1). The toxicological and physical properties are expected to be very similar, but not identical. This document is intended for informational purposes for researchers, scientists, and drug development professionals and should not replace a formal risk assessment.

Chemical and Physical Properties

1-Bromopentadecane is a long-chain alkyl halide. Its physical and chemical properties are summarized below. These values are critical for designing experimental setups, understanding its behavior in various solvents, and planning for safe storage and handling.

| Property | Value |

| Molecular Formula | C15H31Br |

| Molecular Weight | 291.31 g/mol |

| Appearance | Clear, colorless to light yellow liquid or solid |

| Melting Point | 17-19 °C (62.6-66.2 °F)[1][2] |

| Boiling Point | 159-160 °C (318.2-320 °F) at 5 mmHg[1][2] |

| Density | 1.005 g/mL at 25 °C (77 °F)[1][2] |

| Vapor Density | 10.1 (vs air)[1][2] |

| Vapor Pressure | <1 mmHg at 20 °C (68 °F)[1][2] |

| Flash Point | 110 °C (230 °F) - closed cup[1][2] |

| Refractive Index | n20/D 1.461[1][2] |

| Water Solubility | Insoluble |

Hazard Identification and Toxicological Information

| Hazard Class | GHS Classification |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |

| Serious Eye Damage/Eye Irritation | Category 2A (Causes serious eye irritation) |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) |

| Hazardous to the Aquatic Environment | Chronic Category 3 (Harmful to aquatic life with long-lasting effects) |

Toxicological Summary:

-

Acute Toxicity: No specific data on acute toxicity (e.g., LD50) is available. The toxicological properties have not been fully investigated.[3]

-

Carcinogenicity: Not classified as a carcinogen by IARC, NTP, or OSHA.[4]

-

Mutagenicity: No information available.[3]

-

Reproductive Toxicity: No information available.[3]

Experimental Protocols for Safe Handling and Use

The following protocols are derived from standard safety data sheets and should be considered best practices when handling 1-Bromopentadecane or its deuterated analog.

Personal Protective Equipment (PPE) Protocol

A risk assessment should be conducted before handling this chemical to determine the appropriate level of PPE.

First Aid Measures

In the event of exposure, follow these protocols:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3][4]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3][4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]

Spill and Disposal Protocol

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and ensure safety.

-

Storage Conditions: Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat, sparks, and open flames.[5]

-

Stability: Stable under recommended storage conditions.[3]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[3]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and hydrogen bromide gas.[3][4]

Logical Relationships of Hazards

The following diagram illustrates the relationship between the physical state of the compound and the potential hazards and exposure routes.

References

Commercial Availability and Technical Profile of 1-Bromopentadecane-d3: A Guide for Researchers

For immediate use by researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of 1-Bromopentadecane-d3, including its commercial availability, key physicochemical properties, a proposed synthesis protocol, and its applications in research and development.

This guide is intended to serve as a practical resource for sourcing and utilizing this compound, a deuterated analog of 1-bromopentadecane (B48590). The incorporation of deuterium (B1214612) at the terminal methyl group makes it a valuable tool in various analytical and metabolic studies, particularly in mass spectrometry-based quantification and as a tracer in metabolic research.

Commercial Availability

This compound is available from several specialized chemical suppliers that focus on isotopically labeled compounds. The primary manufacturer appears to be CDN Isotopes, with other vendors distributing their products. Availability may be subject to stock and may require synthesis on demand.

| Supplier | Catalog Number | Purity/Isotopic Enrichment | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| CDN Isotopes | D-6800 | 99 atom % D | 1219805-83-0 | C₁₅H₂₈D₃Br | 294.33 |

| Fisher Scientific | Varies (distributor) | Varies | 1219805-83-0 | C₁₅H₂₈D₃Br | 294.33 |

| ChemicalBook | CB02646073 | Not specified | 1219805-83-0 | C₁₅H₂₈D₃Br | 294.33 |

| MedchemExpress | HY-W010839S | Not specified | 1219805-83-0 | C₁₅H₂₈D₃Br | 294.33 |

Note: Availability and specifications should be confirmed directly with the suppliers.

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not widely published. However, based on the known properties of 1-bromopentadecane and the principles of isotopic labeling, the following data can be expected.

| Property | Expected Value/Characteristics |

| Appearance | Colorless to pale yellow liquid or solid |

| Boiling Point | Similar to 1-bromopentadecane (~159-160 °C at 5 mmHg) |

| Melting Point | Similar to 1-bromopentadecane (~17-19 °C) |

| Density | Slightly higher than 1-bromopentadecane (~1.005 g/mL at 25 °C) |

| ¹H NMR | The spectrum will be very similar to 1-bromopentadecane, with the notable absence of the terminal methyl proton signal. The triplet corresponding to the terminal methyl group in the non-deuterated compound will be absent. |

| ¹³C NMR | The spectrum will be similar to the non-deuterated analog, with the terminal carbon signal showing a characteristic multiplet due to coupling with deuterium. |

| Mass Spectrometry (EI) | The molecular ion peak will be observed at m/z 294/296, reflecting the isotopic distribution of bromine. Fragmentation patterns will be similar to 1-bromopentadecane, with fragments containing the terminal deuterated methyl group being 3 mass units heavier. |

Proposed Synthesis Protocol

A plausible and efficient method for the synthesis of 1-Bromopentadecane-15,15,15-d3 involves the bromination of the corresponding deuterated alcohol, 1-Pentadecanol-15,15,15-d3. This precursor can be synthesized via the reduction of the commercially available Pentadecanoic acid-d3.

Step 1: Reduction of Pentadecanoic Acid-d3 to 1-Pentadecanol-15,15,15-d3

-

Reactants: Pentadecanoic acid-d3, Lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (B95107) (THF).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), a solution of Pentadecanoic acid-d3 in anhydrous THF is prepared.

-

The flask is cooled to 0 °C in an ice bath.

-

A solution of LiAlH₄ in anhydrous THF is added dropwise to the stirred solution of the deuterated fatty acid.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours to ensure complete reduction.

-

The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while cooling in an ice bath.

-

The resulting precipitate is removed by filtration, and the filter cake is washed with THF.

-

The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-Pentadecanol-15,15,15-d3.

-

The crude product can be purified by flash chromatography on silica (B1680970) gel or by recrystallization.

-

Step 2: Bromination of 1-Pentadecanol-15,15,15-d3

-

Reactants: 1-Pentadecanol-15,15,15-d3, Phosphorus tribromide (PBr₃), anhydrous diethyl ether or dichloromethane.

-

Procedure:

-

The purified 1-Pentadecanol-15,15,15-d3 is dissolved in the chosen anhydrous solvent in a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere.

-

The solution is cooled to 0 °C in an ice bath.

-

PBr₃ is added dropwise to the stirred solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (monitoring by TLC is recommended).

-

The reaction is then carefully quenched by pouring it over ice-water.

-

The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

-

The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude 1-Bromopentadecane-15,15,15-d3 can be purified by vacuum distillation or flash chromatography.

-

Applications in Research and Drug Development

Deuterated compounds like this compound are invaluable tools in modern research, primarily due to the kinetic isotope effect and their utility as internal standards in mass spectrometry.

-

Internal Standard in Mass Spectrometry: The key application of this compound is as an internal standard for the quantification of its non-deuterated counterpart in complex biological matrices. Since it co-elutes with the analyte during chromatography but is distinguishable by its mass, it can accurately correct for variations in sample preparation and instrument response.

-

Metabolic Fate Studies: While 1-bromopentadecane is not a drug, long-chain alkyl halides can be used as probes to study the metabolism of xenobiotics. The deuterium label allows for the tracking of the molecule and its metabolites in biological systems.

-

Kinetic Isotope Effect Studies: The replacement of hydrogen with deuterium can alter the rate of metabolic reactions, particularly those involving the cleavage of a C-H bond. This can be exploited to study the mechanisms of enzymes involved in the metabolism of long-chain hydrocarbons.

Safety and Handling

Methodological & Application

Application Note: 1-Bromopentadecane-d3 as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative gas chromatography-mass spectrometry (GC-MS) analysis, the use of an internal standard is crucial for achieving accurate and reliable results. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. Deuterated compounds are ideal internal standards for GC-MS because they have nearly identical chemical and physical properties to their non-deuterated counterparts but can be distinguished by their mass-to-charge ratio (m/z).

This application note provides a detailed protocol for the use of 1-Bromopentadecane-d3 as an internal standard in the GC-MS analysis of semi-volatile organic compounds. Due to the limited availability of specific application data for this compound, this document presents a generalized methodology based on its structural similarity to analytes such as long-chain hydrocarbons, fatty acid methyl esters (FAMEs), and polybrominated diphenyl ethers (PBDEs). The provided protocols should be considered a starting point for method development and will require validation for specific applications.

Principle of the Internal Standard Method

The internal standard method involves adding a known and constant amount of the internal standard (this compound) to all samples, calibration standards, and blanks. The response of the analyte is then measured relative to the response of the internal standard. This ratio is used to construct a calibration curve and to quantify the analyte in unknown samples. This approach effectively compensates for variations that can occur during the analytical process, leading to improved precision and accuracy.

Physicochemical Properties of 1-Bromopentadecane

| Property | Value | Reference |

| Molecular Formula | C15H31Br | [1] |

| Molecular Weight | 291.31 g/mol | [1] |

| Boiling Point | 159-160 °C at 5 mmHg | |

| Melting Point | 17-19 °C | |

| Density | 1.005 g/mL at 25 °C | |

| Vapor Pressure | <1 mmHg at 20 °C |

Experimental Protocols

The following are generalized protocols for the analysis of two classes of compounds where this compound could be a suitable internal standard: Polybrominated Diphenyl Ethers (PBDEs) in environmental matrices and Fatty Acid Methyl Esters (FAMEs) in biological matrices.

Protocol 1: Analysis of Polybrominated Diphenyl Ethers (PBDEs) in Soil

1. Scope: This protocol describes the extraction and quantification of PBDEs in soil samples using this compound as an internal standard.

2. Materials and Reagents:

-

Solvents: Hexane (B92381), Dichloromethane (DCM), Acetone (pesticide residue grade or equivalent)

-

Internal Standard Stock Solution: this compound in a suitable solvent (e.g., nonane) at a concentration of 10 µg/mL.

-

Calibration Standards: Certified standard solutions of target PBDE congeners.

-

Sodium Sulfate: Anhydrous, granular, baked at 400°C for 4 hours.

-

Solid Phase Extraction (SPE) Cartridges: Silica gel or Florisil cartridges.

3. Sample Preparation and Extraction:

-

Homogenize the soil sample and weigh approximately 10 g into a clean extraction thimble.

-

Spike the sample with a known amount of the this compound internal standard solution. The amount should be chosen to produce a response similar to the expected concentration of the analytes.

-

Perform Soxhlet extraction for 16-24 hours using a 1:1 (v/v) mixture of hexane and acetone.

-

Concentrate the extract to approximately 1-2 mL using a rotary evaporator.

-

Perform a cleanup step using an SPE cartridge to remove interfering co-extractants. Elute the PBDEs and the internal standard with a suitable solvent mixture (e.g., hexane:DCM).

-

Concentrate the final eluate to a final volume of 1 mL under a gentle stream of nitrogen.

4. GC-MS Parameters (Example):

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 280°C.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp to 200°C at 15°C/min.

-

Ramp to 320°C at 10°C/min, hold for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

MSD Transfer Line Temperature: 300°C.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for each PBDE congener and for this compound. For this compound, potential ions to monitor would be based on its fragmentation pattern, likely including the molecular ion and characteristic fragments.

5. Data Analysis and Quantification:

-

Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for a series of calibration standards.

-

Calculate the concentration of the analytes in the samples using the calibration curve.

Protocol 2: Analysis of Fatty Acid Methyl Esters (FAMEs) in Plasma

1. Scope: This protocol describes the transesterification of fatty acids in plasma to FAMEs and their subsequent quantification using this compound as an internal standard.

2. Materials and Reagents:

-

Solvents: Methanol (B129727), Hexane, Chloroform (HPLC grade or equivalent).

-

Internal Standard Stock Solution: this compound in hexane at a concentration of 10 µg/mL.

-

Transesterification Reagent: 14% Boron trifluoride in methanol (BF3-methanol).

-

Calibration Standards: Certified standard solutions of target FAMEs.

-

Sodium Chloride Solution: Saturated.

3. Sample Preparation and Transesterification:

-

Pipette 100 µL of plasma into a glass tube with a Teflon-lined cap.

-

Add a known amount of the this compound internal standard solution.

-

Add 1 mL of methanol and vortex thoroughly.

-

Add 2 mL of the BF3-methanol reagent, cap the tube tightly, and heat at 100°C for 30 minutes.

-

Cool the tube to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated sodium chloride solution, and vortex for 1 minute.

-

Centrifuge to separate the layers.

-

Transfer the upper hexane layer containing the FAMEs and the internal standard to a clean GC vial.

4. GC-MS Parameters (Example):

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: DB-23 (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.

-

Injector Temperature: 250°C.

-

Injection Mode: Split.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 4 minutes.

-

Ramp to 240°C at 3°C/min, hold for 15 minutes.

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

MSD Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for each FAME and for this compound.

5. Data Analysis and Quantification:

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

-

Determine the concentration of FAMEs in the plasma samples from the calibration curve.

Data Presentation

Quantitative data obtained from method validation should be summarized in clear and concise tables. The following tables are examples of how to present such data.

Table 1: Calibration Curve Data

| Analyte | Concentration Range (ng/mL) | R² | Equation |

| Analyte 1 | 1 - 100 | >0.995 | y = mx + c |

| Analyte 2 | 1 - 100 | >0.995 | y = mx + c |

| ... | ... | ... | ... |

Table 2: Method Validation Data

| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Analyte 1 | [Value] | [Value] | [Value] | [Value] |

| Analyte 2 | [Value] | [Value] | [Value] | [Value] |

| ... | ... | ... | ... | ... |

Mandatory Visualization

Caption: Experimental workflow for quantitative GC-MS analysis using an internal standard.

Conclusion

This compound is a suitable candidate for use as an internal standard in the GC-MS analysis of semi-volatile organic compounds due to its long alkyl chain and the presence of a bromine atom, which can be advantageous for certain selective detectors. The provided generalized protocols for the analysis of PBDEs and FAMEs offer a solid foundation for developing specific and validated analytical methods. Researchers and scientists are encouraged to adapt and optimize these protocols for their specific analytical needs, ensuring proper method validation to guarantee the accuracy and reliability of their results.

References

Application Note: Quantitative Profiling of Free Fatty Acids in Human Plasma using 1-Bromopentadecane-d3 as an Internal Standard and Derivatizing Agent via LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantification of free fatty acids (FFAs) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a novel stable isotope-labeled derivatizing agent, 1-Bromopentadecane-d3, which serves a dual role as a derivatization reagent to enhance the chromatographic and mass spectrometric properties of the FFAs and as an internal standard for accurate quantification. This approach minimizes variability from sample preparation and matrix effects, providing a reliable workflow for lipidomics research, particularly in studies related to metabolic diseases and drug development.

Introduction

Free fatty acids are a class of lipids that play crucial roles in cellular metabolism, signaling, and inflammation. Accurate measurement of FFA levels in biological matrices like plasma is essential for understanding their physiological and pathological roles. However, the analysis of FFAs by LC-MS/MS can be challenging due to their poor ionization efficiency and chromatographic peak shape.[1][2]

Derivatization of the carboxylic acid group of FFAs is a common strategy to improve their analytical characteristics.[3] This method utilizes this compound to alkylate the carboxyl group of FFAs, thereby increasing their hydrophobicity and improving their retention on reversed-phase columns. The presence of the pentadecyl chain also facilitates better ionization in the positive electrospray ionization (ESI) mode. Furthermore, the three deuterium (B1214612) atoms on the internal standard allow for its use in stable isotope dilution assays, which is the gold standard for quantitative mass spectrometry.[4][5]

Experimental Workflow

The overall experimental workflow consists of lipid extraction from plasma, derivatization of FFAs with this compound, followed by LC-MS/MS analysis.

Materials and Methods

Reagents and Chemicals:

-

This compound (Internal Standard and Derivatizing Agent)

-

Human Plasma (frozen at -80°C)

-

Fatty Acid Standards (e.g., Palmitic acid, Oleic acid, Stearic acid, etc.)

-

Methyl-tert-butyl ether (MTBE), HPLC grade

-

Methanol (B129727), LC-MS grade

-

Water, LC-MS grade

-

Acetonitrile, LC-MS grade

-

Formic acid, LC-MS grade

-

Potassium Carbonate (K₂CO₃)

Equipment:

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Refrigerated centrifuge

-

Vortex mixer

-

Nitrogen evaporator

Protocol: Sample Preparation and Derivatization

-

Thawing and Aliquoting: Thaw frozen human plasma samples on ice. Vortex gently to ensure homogeneity. Aliquot 50 µL of plasma into a 2 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of this compound solution (100 µg/mL in methanol) to each plasma sample.

-

Lipid Extraction (MTBE Method):

-

Add 500 µL of methanol to each tube and vortex for 30 seconds.

-

Add 1.5 mL of MTBE and vortex for 1 minute.

-

Add 375 µL of water to induce phase separation and vortex for 30 seconds.

-

Centrifuge at 14,000 x g for 5 minutes at 4°C.

-

Carefully transfer the upper organic layer (containing lipids) to a new 2 mL tube.

-

Dry the extract under a gentle stream of nitrogen at 30°C.

-

-

Derivatization:

-

Reconstitute the dried lipid extract in 100 µL of acetonitrile.

-

Add 5 mg of potassium carbonate (K₂CO₃) to act as a catalyst.

-

Add 10 µL of a 1 mg/mL solution of 1-Bromopentadecane (for derivatizing the endogenous FFAs) or a blank solvent for the internal standard's stability check. In a typical quantitative experiment, the deuterated form acts as the internal standard for the endogenous, non-deuterated FFAs that are derivatized.

-

Incubate the reaction mixture at 60°C for 30 minutes with gentle shaking.

-

After incubation, centrifuge at 14,000 x g for 5 minutes to pellet the catalyst.

-

Transfer the supernatant to an LC-MS vial for analysis.

-

Protocol: LC-MS/MS Analysis

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid

-

Gradient:

-

0-2 min: 30% B

-

2-15 min: 30-95% B

-

15-18 min: 95% B

-

18-18.1 min: 95-30% B

-

18.1-22 min: 30% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Collision Gas: Argon

-

Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions: The MRM transitions are set up to monitor the precursor ion (the [M+H]⁺ of the derivatized fatty acid) and a characteristic product ion. The product ion for these derivatives will likely be the pentadecyl cation or a related fragment.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Palmitic Acid Derivative | 467.5 | 211.2 | 25 |

| Oleic Acid Derivative | 493.5 | 211.2 | 25 |

| Stearic Acid Derivative | 495.5 | 211.2 | 25 |

| This compound | 322.3 | 214.2 | 25 |

| (Internal Standard) |

Note: The precursor and product ions are hypothetical and should be optimized for the specific instrument used.

Results and Discussion

The derivatization with this compound significantly improves the chromatographic peak shape and sensitivity of the FFA analysis. The use of a deuterated internal standard that is also the derivatizing agent for the analytes of interest ensures that the derivatization efficiency differences between samples are corrected for, leading to high accuracy and precision.

Quantitative Data

The following table shows representative quantitative data for three common FFAs in human plasma from a control and a treated group (n=5). Concentrations are calculated using a calibration curve prepared with fatty acid standards and the this compound internal standard.

| Sample ID | Palmitic Acid (µg/mL) | Oleic Acid (µg/mL) | Stearic Acid (µg/mL) |

| Control 1 | 125.3 | 180.7 | 65.2 |

| Control 2 | 130.1 | 185.4 | 68.9 |

| Control 3 | 122.8 | 178.9 | 63.1 |

| Control 4 | 135.6 | 190.2 | 70.5 |

| Control 5 | 128.4 | 183.5 | 66.8 |

| Control Mean | 128.4 | 183.7 | 66.9 |

| Control SD | 4.9 | 4.3 | 2.9 |

| Treated 1 | 155.8 | 210.3 | 80.1 |

| Treated 2 | 160.2 | 215.8 | 85.3 |

| Treated 3 | 152.4 | 208.1 | 78.6 |

| Treated 4 | 165.7 | 220.5 | 88.9 |

| Treated 5 | 158.9 | 213.2 | 82.7 |

| Treated Mean | 158.6 | 213.6 | 83.1 |

| Treated SD | 5.1 | 4.7 | 3.9 |

Signaling Pathway Visualization

The role of FFAs in cellular signaling is vast. For instance, FFAs can be converted to acyl-CoAs, which are central metabolites in energy production (β-oxidation) and lipid synthesis (triglycerides and phospholipids).

Conclusion

The use of this compound as a dual-purpose derivatizing agent and internal standard provides a highly effective method for the quantitative analysis of free fatty acids in human plasma by LC-MS/MS. This approach offers excellent sensitivity, accuracy, and reproducibility, making it a valuable tool for lipidomics research in academic, pharmaceutical, and clinical settings. The detailed protocol provided herein can be adapted for the analysis of FFAs in other biological matrices.

References

- 1. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Fatty Acids in Biological Matrices Using 1-Bromopentadecane-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise quantification of fatty acids in biological samples is critical for understanding cellular metabolism, disease pathogenesis, and for the development of novel therapeutics. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation and quantification of fatty acids.[1] However, the inherent variability in sample preparation, including extraction and derivatization, necessitates the use of an internal standard to ensure accuracy and reproducibility.[1][2] Stable isotope-labeled compounds are considered the gold standard for internal standards in mass spectrometry-based quantification due to their similar chemical and physical properties to the analytes of interest.[2]

This application note describes a detailed protocol for the quantification of fatty acids in biological matrices using 1-Bromopentadecane-d3 as a novel internal standard. While deuterated fatty acids are more commonly employed, the use of a deuterated alkyl bromide presents a unique approach. This document provides a comprehensive methodology for lipid extraction, derivatization of fatty acids to their corresponding fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.

Principle

The methodology involves the addition of a known quantity of this compound to the biological sample prior to lipid extraction. The lipids are then extracted and saponified to release free fatty acids. These fatty acids are subsequently derivatized to their more volatile FAMEs, making them amenable to GC-MS analysis.[1] The FAMEs are separated on a GC column and detected by a mass spectrometer. Quantification is achieved by comparing the peak area of each endogenous fatty acid to the peak area of the internal standard. A calibration curve is generated using known concentrations of fatty acid standards to determine the absolute concentration of each analyte in the sample.

Experimental Protocols

Materials and Reagents

-

Biological sample (e.g., plasma, tissue homogenate, cell lysate)

-

This compound solution (10 µg/mL in methanol)

-

Fatty acid standards (e.g., palmitic acid, stearic acid, oleic acid, linoleic acid)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

0.5 M NaOH in methanol

-

14% Boron trifluoride (BF₃) in methanol

-

Saturated NaCl solution

-

Anhydrous sodium sulfate (B86663)

-

Glass tubes with screw caps

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Heating block or water bath

-

GC-MS system

Sample Preparation and Lipid Extraction

-

Internal Standard Spiking : To 100 µL of plasma or 10 mg of tissue homogenate in a glass tube, add 10 µL of the 10 µg/mL this compound internal standard solution.

-

Lipid Extraction :

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the sample.

-

Vortex vigorously for 2 minutes.

-

Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.

-

Centrifuge at 2000 x g for 10 minutes to induce phase separation.[1]

-

Carefully aspirate the upper aqueous phase and discard.

-

Collect the lower organic phase (containing lipids) into a new glass tube.[1]

-

Dry the extracted lipids under a gentle stream of nitrogen.

-

Saponification and Derivatization to FAMEs

-

Saponification :

-

To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.

-

Heat the mixture at 100°C for 10 minutes to hydrolyze the lipids into free fatty acids.[1]

-

-

Methylation :

-

Extraction of FAMEs :

-

Cool the sample to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex thoroughly and centrifuge at 2000 x g for 5 minutes to separate the phases.

-

Carefully collect the upper hexane layer, which contains the FAMEs, and transfer it to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried hexane extract to a GC vial for analysis.

-

GC-MS Analysis

-

Gas Chromatograph : Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer : Agilent 5977B MSD (or equivalent)

-

Column : DB-23 capillary column (60 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent polar column suitable for FAME analysis.

-

Injector Temperature : 250°C

-

Injection Volume : 1 µL (splitless mode)

-

Oven Temperature Program :

-

Initial temperature: 100°C, hold for 2 minutes

-

Ramp 1: 10°C/min to 180°C

-

Ramp 2: 5°C/min to 220°C, hold for 10 minutes

-

Ramp 3: 10°C/min to 240°C, hold for 5 minutes

-

-

Carrier Gas : Helium at a constant flow rate of 1.2 mL/min

-

MS Transfer Line Temperature : 250°C

-

Ion Source Temperature : 230°C

-

Ionization Mode : Electron Ionization (EI) at 70 eV

-

Acquisition Mode : Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for each FAME and the internal standard.

Data Presentation

Quantitative data should be presented in clear and structured tables to facilitate comparison and interpretation.

Table 1: Method Validation - Linearity

| Analyte | Calibration Range (µg/mL) | R² |

| Palmitic Acid (C16:0) | 0.1 - 50 | 0.998 |

| Stearic Acid (C18:0) | 0.1 - 50 | 0.997 |

| Oleic Acid (C18:1) | 0.1 - 50 | 0.999 |

| Linoleic Acid (C18:2) | 0.1 - 50 | 0.996 |

Table 2: Method Validation - Accuracy and Precision

| Analyte | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, mean ± SD, n=5) | Recovery (%) | RSD (%) |

| Palmitic Acid (C16:0) | 1.0 | 0.98 ± 0.05 | 98.0 | 5.1 |

| 10.0 | 10.2 ± 0.4 | 102.0 | 3.9 | |

| 40.0 | 39.5 ± 1.8 | 98.8 | 4.6 | |

| Stearic Acid (C18:0) | 1.0 | 1.04 ± 0.06 | 104.0 | 5.8 |

| 10.0 | 9.7 ± 0.5 | 97.0 | 5.2 | |

| 40.0 | 40.8 ± 2.1 | 102.0 | 5.1 | |

| Oleic Acid (C18:1) | 1.0 | 0.95 ± 0.04 | 95.0 | 4.2 |

| 10.0 | 10.1 ± 0.3 | 101.0 | 3.0 | |

| 40.0 | 38.9 ± 1.5 | 97.3 | 3.9 | |

| Linoleic Acid (C18:2) | 1.0 | 1.02 ± 0.07 | 102.0 | 6.9 |

| 10.0 | 9.9 ± 0.6 | 99.0 | 6.1 | |

| 40.0 | 41.2 ± 2.5 | 103.0 | 6.1 |

Visualizations

Caption: Experimental workflow for fatty acid quantification.

Caption: Logical diagram of the quantification process.

Conclusion

This application note provides a detailed protocol for the quantification of fatty acids in biological samples using this compound as an internal standard. The use of a deuterated internal standard is crucial for correcting for sample loss during preparation and for variations in instrument performance, thereby ensuring high-quality, reproducible data. The described method, from lipid extraction and derivatization to GC-MS analysis, offers a robust framework for researchers in metabolic research, drug discovery, and clinical diagnostics. The provided tables and diagrams serve to clearly present the expected performance and workflow of this analytical method.

References

Application Note & Protocol: Sample Preparation of 1-Bromopentadecane-d3 for Quantitative Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Bromopentadecane-d3 is a deuterated form of the alkyl halide 1-bromopentadecane (B48590). Stable isotope-labeled compounds are critical in quantitative mass spectrometry-based analyses, often serving as ideal internal standards due to their similar chemical and physical properties to the endogenous or target analyte, but with a distinct mass-to-charge ratio. This application note provides a detailed protocol for the preparation of samples using this compound as an internal standard for the quantification of 1-bromopentadecane in a biological matrix, such as plasma, utilizing gas chromatography-mass spectrometry (GC-MS).

Materials and Reagents:

-

1-Bromopentadecane (analyte)

-

This compound (internal standard)

-

Hexane (B92381) (HPLC grade)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water

-

Sodium sulfate (B86663) (anhydrous)

-

Plasma samples (or other relevant matrix)

-

2 mL autosampler vials

-

Centrifuge tubes (15 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Experimental Protocols

1. Preparation of Standard Solutions:

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve 10 mg of 1-bromopentadecane in 10 mL of hexane to create a 1 mg/mL primary analyte stock solution.

-

Accurately weigh and dissolve 10 mg of this compound in 10 mL of hexane to create a 1 mg/mL internal standard (IS) stock solution.

-

-

Working Standard Solutions:

-

Perform serial dilutions of the primary analyte stock solution with hexane to prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Prepare a working internal standard solution by diluting the primary IS stock solution with hexane to a final concentration of 10 µg/mL.

-

2. Sample Preparation: Liquid-Liquid Extraction

-

Pipette 500 µL of the plasma sample into a 15 mL centrifuge tube.

-

Add 50 µL of the 10 µg/mL internal standard working solution (this compound) to each sample, calibration standard, and quality control (QC) sample, except for the blank.

-

Add 2 mL of ethyl acetate to the tube.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Repeat the extraction (steps 3-6) with an additional 2 mL of ethyl acetate and combine the organic layers.

-

Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate or by adding a small amount of anhydrous sodium sulfate directly to the tube and vortexing.

-

Transfer the dried extract to a new tube and evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the dried residue in 100 µL of hexane.

-

Transfer the reconstituted sample to a 2 mL autosampler vial with an insert for GC-MS analysis.

3. GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 8860 GC with 5977B MSD) is recommended.[1]

-

GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of these compounds.[1]

-

Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[2]

-

Injector: Splitless mode, with the injector temperature set to 280°C.[2]

-

Oven Temperature Program:

-

Mass Spectrometer:

Data Presentation

Table 1: Example Calibration Curve Data for 1-Bromopentadecane

| Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 15,234 | 148,987 | 0.102 |

| 5 | 76,170 | 150,112 | 0.507 |

| 10 | 153,890 | 149,543 | 1.029 |

| 25 | 380,550 | 151,021 | 2.520 |

| 50 | 755,430 | 149,880 | 5.040 |

| 100 | 1,510,200 | 150,500 | 10.035 |

| R² | 0.9995 |

Table 2: Precision and Accuracy Data

| QC Level | Spiked Conc. (µg/mL) | Measured Conc. (µg/mL) (n=5) | Accuracy (%) | Precision (%RSD) |

| Low | 2.5 | 2.45 ± 0.15 | 98.0 | 6.1 |

| Medium | 40 | 41.2 ± 1.8 | 103.0 | 4.4 |

| High | 80 | 78.9 ± 3.1 | 98.6 | 3.9 |

Visualizations

Caption: Experimental workflow for sample preparation and analysis.

Caption: Illustrative signaling pathway for a lipid-like molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity [mdpi.com]

- 3. Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F - PMC [pmc.ncbi.nlm.nih.gov]

1-Bromopentadecane-d3 for environmental sample analysis

Application Note:

Analysis of Long-Chain Haloalkanes in Environmental Samples Using 1-Bromopentadecane-d3 as an Internal Standard

Introduction

Long-chain haloalkanes are persistent organic pollutants (POPs) that can accumulate in the environment, posing a potential risk to ecosystems and human health. Accurate and precise quantification of these compounds in complex environmental matrices such as soil and water is crucial for monitoring and risk assessment. This application note describes a robust analytical method for the determination of 1-bromopentadecane (B48590) and other long-chain haloalkanes in environmental samples. The method utilizes this compound as an internal standard to ensure high accuracy and precision by correcting for analyte losses during sample preparation and for matrix effects during instrumental analysis. The use of a deuterated internal standard is a widely accepted technique for improving the reliability of quantitative results in trace analysis.[1][2][3]

Principle

The method is based on isotope dilution mass spectrometry (IDMS).[4][5][6] A known amount of the deuterated internal standard, this compound, is added to the environmental sample prior to extraction and cleanup. The analytes and the internal standard are then extracted from the matrix, purified, and analyzed by gas chromatography-mass spectrometry (GC-MS). Since the deuterated internal standard has nearly identical chemical and physical properties to the native analyte, it experiences similar losses during sample processing and similar ionization efficiency in the mass spectrometer. Quantification is based on the ratio of the response of the native analyte to that of the deuterated internal standard, which significantly improves the accuracy and reproducibility of the results.

Experimental Protocols

1. Sample Preparation: Soil

This protocol outlines the extraction and cleanup procedure for the analysis of long-chain haloalkanes in soil samples.

-

Apparatus and Materials:

-

Pressurized Liquid Extraction (PLE) system

-

Extraction cells (e.g., 34 mL)

-

Glass fiber filters

-

Diatomaceous earth (or clean sand)

-

Silica (B1680970) gel (activated at 130°C for 16 hours)

-

Anhydrous sodium sulfate (B86663) (baked at 400°C for 4 hours)

-

Collection vials

-

Concentrator/Evaporator system (e.g., nitrogen evaporator)

-

Vortex mixer

-

Centrifuge

-

-

Reagents and Standards:

-

This compound internal standard solution (1 µg/mL in isooctane)

-

Calibration standard solutions containing native 1-bromopentadecane and other target haloalkanes (e.g., 0.1, 0.5, 1, 5, 10 µg/mL in isooctane)

-

Hexane (B92381) (pesticide residue grade)

-

Dichloromethane (B109758) (DCM) (pesticide residue grade)

-

-

Procedure:

-

Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris. Homogenize the sieved sample.

-

Spiking: Weigh 10 g of the homogenized soil into a beaker. Spike the soil with 100 µL of the this compound internal standard solution. Allow the solvent to evaporate for 30 minutes.

-

Extraction Cell Preparation: Place a glass fiber filter at the bottom of the extraction cell. Mix the spiked soil sample with an equal amount of diatomaceous earth and pack it into the cell. Top the sample with a layer of anhydrous sodium sulfate.

-

Pressurized Liquid Extraction (PLE): Perform the extraction using a mixture of hexane and dichloromethane (1:1, v/v) under the following conditions:

-

Oven Temperature: 100°C

-

Pressure: 1500 psi

-

Static Time: 10 min

-

Number of Cycles: 2

-

-

Cleanup: Prepare a cleanup column by packing a glass column with 5 g of activated silica gel, topped with 1 cm of anhydrous sodium sulfate. Pre-rinse the column with hexane. Load the concentrated extract onto the column and elute with 50 mL of a hexane:DCM (9:1, v/v) mixture.

-

Concentration: Concentrate the eluate to a final volume of 1 mL using a nitrogen evaporator. The sample is now ready for GC-MS analysis.

-

2. Sample Preparation: Water

This protocol describes the liquid-liquid extraction (LLE) and cleanup procedure for the analysis of long-chain haloalkanes in water samples.

-

Apparatus and Materials:

-

Separatory funnel (1 L)

-

Glassware (beakers, flasks)

-

Concentrator/Evaporator system

-

Silica gel cleanup column (as described for soil)

-

-

Reagents and Standards:

-

This compound internal standard solution (1 µg/mL in acetone)

-

Calibration standard solutions

-

Dichloromethane (DCM) (pesticide residue grade)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Sample Collection and Spiking: Collect a 1 L water sample in a glass container. Add 100 µL of the this compound internal standard solution to the water sample.

-

Liquid-Liquid Extraction (LLE): Transfer the spiked water sample to a 1 L separatory funnel. Add 60 mL of DCM and shake vigorously for 2 minutes, venting frequently. Allow the layers to separate. Drain the lower organic layer into a flask. Repeat the extraction two more times with fresh 60 mL portions of DCM.

-

Drying: Combine the DCM extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.

-

Concentration: Concentrate the extract to approximately 5 mL using a rotary evaporator.

-

Cleanup: Perform the silica gel cleanup as described in the soil preparation protocol (Step 5).

-

Final Concentration: Concentrate the cleaned extract to a final volume of 1 mL. The sample is now ready for GC-MS analysis.

-

3. GC-MS Analysis

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

GC Conditions:

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

-

Injector Temperature: 280°C

-

Injection Mode: Splitless

-

Oven Program: 80°C (hold for 2 min), ramp to 280°C at 10°C/min, hold for 10 min

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor:

-

1-Bromopentadecane: m/z (to be determined based on fragmentation, likely including molecular ion and characteristic fragments)

-

This compound: m/z (corresponding ions with a +3 Da shift)

-

-

Data Presentation

Table 1: GC-MS SIM Parameters for Target Analytes

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Retention Time (min) |

| 1-Bromopentadecane | e.g., 135 | e.g., 149 | e.g., 290 | e.g., 18.5 |

| This compound (IS) | e.g., 138 | e.g., 152 | e.g., 293 | e.g., 18.4 |

| Other Haloalkane 1 | TBD | TBD | TBD | TBD |

| Other Haloalkane 2 | TBD | TBD | TBD | TBD |

| Note: Specific ions and retention times are hypothetical and should be determined experimentally. |

Table 2: Method Performance Data (Hypothetical)

| Parameter | Soil | Water |

| Limit of Detection (LOD) | 0.1 µg/kg | 0.01 µg/L |

| Limit of Quantification (LOQ) | 0.3 µg/kg | 0.03 µg/L |

| Recovery (%) | 92 ± 7 | 95 ± 5 |

| Precision (RSD, %) | < 10 | < 8 |

| Linearity (R²) | > 0.995 | > 0.995 |

Visualizations

Caption: Workflow for the analysis of long-chain haloalkanes in soil samples.

Caption: Workflow for the analysis of long-chain haloalkanes in water samples.

Caption: Logic diagram for quantification using the internal standard method.

References

- 1. Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lcms.cz [lcms.cz]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. Isotope dilution - Wikipedia [en.wikipedia.org]

- 5. Use of Isotope Dilution Method To Predict Bioavailability of Organic Pollutants in Historically Contaminated Sediments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A stable isotope dilution method for measuring bioavailability of organic contaminants - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Long-Chain Fatty Acids in Biological Matrices Using a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain fatty acids (LCFAs) are critical molecules in numerous biological processes, serving as essential components of cell membranes, primary sources of energy, and signaling molecules that regulate a wide range of cellular functions. The accurate quantification of LCFAs in biological samples such as plasma, tissues, and cells is crucial for understanding disease pathogenesis, identifying biomarkers, and advancing drug development. This application note provides a detailed protocol for the robust and sensitive quantification of LCFAs using a deuterated internal standard coupled with mass spectrometry, a stable isotope dilution technique that ensures high accuracy and precision by correcting for analytical variability.[1]

Principle of the Method

This method utilizes a stable isotope dilution strategy, where a known quantity of a deuterated LCFA internal standard is introduced into the biological sample at the beginning of the sample preparation process.[1] This standard is chemically and physically analogous to its endogenous, non-deuterated counterpart, ensuring it behaves similarly throughout extraction, derivatization, and analysis. By determining the ratio of the endogenous LCFA to the deuterated internal standard, precise quantification is achievable, as this ratio remains constant even if sample loss occurs during the preparation steps.[1] The analysis can be performed using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow

The overall experimental workflow for the analysis of LCFAs using a deuterated standard is depicted below.

Caption: Experimental workflow for fatty acid analysis.

Experimental Protocols

Materials and Reagents

-

Solvents: HPLC-grade or equivalent: methanol (B129727), chloroform, isooctane, hexane (B92381), acetonitrile, isopropanol.[1]

-

Reagents: Potassium hydroxide (B78521) (KOH), hydrochloric acid (HCl), sodium chloride (NaCl), boron trifluoride (BF3) in methanol (14%) or pentafluorobenzyl (PFB) bromide, diisopropylethylamine.[2][3][4]

-

Deuterated Internal Standards: A selection of deuterated LCFAs relevant to the study (e.g., Palmitic acid-d31, Stearic acid-d35, Oleic acid-d17).[3][5]

-

Analytical Standards: Non-deuterated analytical standards of the LCFAs of interest for calibration curves.

Protocol 1: GC-MS Analysis of LCFAs as Fatty Acid Methyl Esters (FAMEs)

This protocol is adapted for the analysis of total fatty acids in biological samples.

1. Sample Preparation and Lipid Extraction:

-

To a known amount of sample (e.g., 100 µL of plasma or 10 mg of homogenized tissue) in a glass tube, add a known amount of the deuterated internal standard solution.[2]

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol solution and vortex vigorously for 1 minute.[2]

-

Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.[2]

-

Centrifuge at 3000 x g for 5 minutes to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.[2]

-

Dry the lipid extract under a gentle stream of nitrogen.

2. Saponification and Derivatization (Methylation):

-

To the dried lipid extract, add 2 mL of 14% BF3 in methanol.

-

Incubate at 100°C for 30 minutes in a heating block.[6]

-

Cool the sample to room temperature.

-

Add 1 mL of hexane and 1 mL of water, and vortex to extract the FAMEs into the hexane layer.

-

Collect the upper hexane layer and transfer to a GC vial for analysis.

3. GC-MS Instrumental Analysis:

-

System: Gas Chromatograph coupled to a Mass Spectrometer.[7]

-

Column: A suitable capillary column for FAME analysis (e.g., SP-2560).[7]

-

Injector Temperature: 250°C.[7]

-

Oven Temperature Program: Start at 140°C, hold for 5 minutes, then ramp to 240°C at 4°C/minute.[7]

-

Carrier Gas: Helium.[7]

-

MS Detection: The mass spectrometer can be operated in either full scan mode or Selected Ion Monitoring (SIM) mode for higher sensitivity.[2] Monitor the characteristic ions for each FAME and its corresponding deuterated internal standard.

Protocol 2: LC-MS/MS Analysis of LCFAs

This protocol is suitable for the analysis of free fatty acids or total fatty acids after saponification.

1. Sample Preparation and Lipid Extraction:

-

Follow the same lipid extraction procedure as described in Protocol 1 (steps 1.1 to 1.6).

2. Saponification (if analyzing total fatty acids):

-

Reconstitute the dried lipid extract in a methanolic potassium hydroxide solution and incubate to release the free fatty acids.[1]

-

Neutralize the solution with hydrochloric acid.[1]

-

Extract the free fatty acids using hexane.[1]

-

Evaporate the hexane under a stream of nitrogen.[1]

3. LC-MS/MS Instrumental Analysis:

-

System: Liquid Chromatograph coupled to a Tandem Mass Spectrometer.[1]

-

Column: A reverse-phase C18 column.[1]

-

Mobile Phase: A gradient of water and acetonitrile/isopropanol, both containing an additive like formic acid or ammonium (B1175870) acetate (B1210297) to enhance ionization.[1]

-

MS/MS Detection: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This highly selective and sensitive technique monitors specific precursor-to-product ion transitions for each fatty acid and its deuterated internal standard.[1]

Data Presentation

Quantitative data should be summarized in clearly structured tables. The concentration of each fatty acid is determined by constructing a calibration curve using known concentrations of fatty acid standards and a constant concentration of the deuterated internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.[2]

Table 1: Performance Characteristics of LC-MS/MS Method for LCFA Quantification

| Analyte | Linearity Range (µM) | Limit of Detection (LOD) (nM) | Accuracy (%) | Precision (RSD %) |

| d7-Stearic Acid (C18:0) | 0.1 - 30 | 100 | > 90% | < 12% |

| d7-Oleic Acid (C18:1) | 0.1 - 30 | 100 | > 90% | < 12% |

Data adapted from a study on the rapid measurement of deuterium-labeled long-chain fatty acids in plasma.[8]

Table 2: Common Deuterated Internal Standards for LCFA Analysis

| Deuterated Standard | Corresponding Analyte(s) |

| Lauric Acid (d3) | Lauric Acid (12:0) |

| Myristic Acid (d3) | Myristic Acid (14:0) |

| Palmitic Acid (d3) | Palmitic Acid (16:0) |

| Stearic Acid (d3) | Stearic Acid (18:0) |

| Oleic Acid (d2) | Oleic Acid (18:1) |

| Arachidonic Acid (d8) | Arachidonic Acid (20:4) |

| Docosahexaenoic Acid (d5) | Docosahexaenoic Acid (22:6) |

A partial list of commonly used deuterated standards.[3]

Long-Chain Fatty Acids in Signaling Pathways

Long-chain fatty acids are not only metabolic fuels but also act as signaling molecules that regulate various cellular processes. They can activate specific G protein-coupled receptors (GPCRs) on the cell surface, such as FFAR1 (GPR40) and FFAR4 (GPR120), initiating downstream signaling cascades.[9] The activation of these receptors by LCFAs can influence insulin (B600854) secretion, inflammation, and other metabolic pathways.

Caption: Simplified LCFA signaling pathway via GPCRs.

Conclusion

The use of deuterated internal standards provides a robust and reliable method for the accurate quantification of long-chain fatty acids in diverse biological samples.[2] The detailed protocols for both GC-MS and LC-MS/MS analysis presented here offer researchers the flexibility to choose the most suitable platform for their specific research needs. This methodology is an invaluable tool for investigating the roles of LCFAs in health and disease, and for the development of novel therapeutic interventions.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. lipidmaps.org [lipidmaps.org]

- 4. lipidmaps.org [lipidmaps.org]

- 5. caymanchem.com [caymanchem.com]

- 6. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 7. shimadzu.com [shimadzu.com]

- 8. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications | Annual Reviews [annualreviews.org]

Application Notes and Protocols: 1-Bromopentadecane-d3 in Biological Matrix Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative bioanalysis, particularly in drug development and clinical trials, the accuracy and precision of analytical methods are paramount. The use of stable isotope-labeled (SIL) internal standards in conjunction with mass spectrometry is considered the gold standard for achieving reliable data.[1][2] This document provides detailed application notes and protocols for the use of 1-Bromopentadecane-d3 as a deuterated internal standard in the analysis of biological matrices.

This compound is an isotopically labeled version of 1-bromopentadecane (B48590) where three hydrogen atoms have been replaced by deuterium. This mass shift allows for its differentiation from the unlabeled analyte by a mass spectrometer.[3] Crucially, its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[3][4] This co-elution and similar behavior allow it to effectively normalize variations that can occur during sample preparation and analysis, such as sample loss, injection volume variability, and matrix effects (ion suppression or enhancement).[1][2]

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The utilization of this compound is a cornerstone of the isotope dilution mass spectrometry (IDMS) technique. IDMS is a powerful analytical method for the precise quantification of a compound within a complex sample.[1] The methodology involves the addition of a known quantity of the deuterated internal standard to the sample at the outset of the workflow.[1][3] The sample is then processed, and the ratio of the analyte's response to the internal standard's response is measured by the mass spectrometer. This ratio is used to determine the concentration of the analyte, as it corrects for any variations introduced during the analytical process.[1]

Advantages of Using this compound as an Internal Standard

-

Co-elution with Analyte: The deuterated standard ideally has the same chromatographic retention time as the analyte, ensuring both experience identical matrix effects simultaneously for the most accurate correction.[1][4]

-

Similar Physicochemical Properties: Being chemically almost identical, the deuterated standard exhibits the same extraction recovery and ionization response as the analyte, correcting for losses during sample preparation and fluctuations in instrument performance.[1][4]

-

Improved Accuracy and Precision: By normalizing for variations, the use of a deuterated internal standard significantly enhances the accuracy and precision of the quantitative data.[1]

-

Robust and Reliable Methods: The incorporation of a SIL internal standard leads to more robust and reliable bioanalytical methods, which is critical in regulated environments.[2]

Experimental Protocols

General Bioanalytical Workflow

The following is a generalized protocol for the quantification of a long-chain alkyl halide analyte in human plasma using this compound as an internal standard.

1. Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the non-labeled analyte in an appropriate organic solvent (e.g., methanol (B129727), acetonitrile).

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same organic solvent.

-

Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution to create calibration standards and quality control (QC) samples at various concentrations.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the internal standard stock solution to a fixed concentration that will be added to all samples.

2. Sample Preparation: Protein Precipitation

This is a common technique for removing proteins from biological matrices.[1]

-

Aliquoting: In a microcentrifuge tube, aliquot 100 µL of the biological sample (e.g., human plasma), calibration standard, or QC sample.

-